Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of imidazopyridines makes them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- typically involves the condensation of 2,3-diaminopyridine with carboxylic acids. One common method includes the use of acid chlorides, which react readily with diaminopyridines to form the desired imidazopyridine derivatives . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- often utilize microwave-assisted heating to accelerate the condensation reactions. This method is efficient and produces the compound in moderate to good yields .
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and strong bases.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its antiviral, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it can inhibit the activity of kinases involved in signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their use in medicinal chemistry as bioisosteres of purines.
Imidazo[4,5-c]pyridines: Studied for their pharmacological potential and synthetic versatility.
Uniqueness
Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-(2-diethylaminoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
4057-57-2 |
---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]imidazo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H18N4O2/c1-3-16(4-2)5-6-17-9-15-11-7-10(13(18)19)8-14-12(11)17/h7-9H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
QEPDGBSLJDHUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C1N=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.